Bienvenue dans la boutique en ligne BenchChem!

Methyl 6-hydroxyquinoline-4-carboxylate

Monoamine oxidase inhibition Neuropharmacology Isoform selectivity

Methyl 6-hydroxyquinoline-4-carboxylate (CAS 51043-76-6; C₁₁H₉NO₃; MW 203.19 g/mol) is a quinoline-4-carboxylic acid methyl ester bearing a hydroxyl substituent at the 6-position of the fused heterocyclic core. The compound is classified as a 6-hydroxyquinoline-4-carboxylate derivative and belongs to the broader quinoline-4-carboxylic acid ester family, a scaffold extensively exploited in medicinal chemistry for antibacterial fluoroquinolones, kinase inhibitors, and CNS-active agents.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
Cat. No. B7903703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-hydroxyquinoline-4-carboxylate
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C=C(C=CC2=NC=C1)O
InChIInChI=1S/C11H9NO3/c1-15-11(14)8-4-5-12-10-3-2-7(13)6-9(8)10/h2-6,13H,1H3
InChIKeySYJJUHOKNHTXBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Hydroxyquinoline-4-carboxylate: Core Identity, Physicochemical Baseline, and Procurement-Relevant Classification


Methyl 6-hydroxyquinoline-4-carboxylate (CAS 51043-76-6; C₁₁H₉NO₃; MW 203.19 g/mol) is a quinoline-4-carboxylic acid methyl ester bearing a hydroxyl substituent at the 6-position of the fused heterocyclic core . The compound is classified as a 6-hydroxyquinoline-4-carboxylate derivative and belongs to the broader quinoline-4-carboxylic acid ester family, a scaffold extensively exploited in medicinal chemistry for antibacterial fluoroquinolones, kinase inhibitors, and CNS-active agents . Physicochemically, it presents as a white to off-white solid with a melting point of 190–195 °C, limited aqueous solubility, and good solubility in DMSO . Its calculated partition coefficient (SlogP ≈ 2.07) places it in a moderate lipophilicity range that is distinct from both the more polar free carboxylic acid analog (LogP ≈ 1.32–1.64) and the more lipophilic 6-bromo or ethyl ester variants [1].

Why Methyl 6-Hydroxyquinoline-4-carboxylate Cannot Be Freely Substituted by In-Class 6-Hydroxyquinoline Analogs


The 6-hydroxyquinoline-4-carboxylate scaffold is acutely sensitive to substitution pattern. Shifting the hydroxyl group from position 6 to position 4 (i.e., methyl 4-hydroxyquinoline-6-carboxylate, CAS 933486-45-4) generates a regioisomer with a fundamentally different hydrogen-bonding donor/acceptor topology and tautomeric equilibrium, which directly alters target engagement at enzyme active sites [1]. Replacing the methyl ester with a free carboxylic acid (6-hydroxyquinoline-4-carboxylic acid, CAS 4312-44-1) drops the LogP from approximately 2.07 to 1.32–1.64, markedly reducing membrane permeability and changing pharmacokinetic partitioning [2][3]. Introducing a bromine atom at position 6 (methyl 6-bromo-2-hydroxyquinoline-4-carboxylate, CAS 66416-74-8) increases molecular weight from 203 to 282 g/mol, alters electronic distribution across the quinoline ring system, and introduces a heavy halogen that can participate in halogen bonding with biological targets, thereby redirecting selectivity profiles . These structural perturbations are not incremental—they produce discrete compounds with non-interchangeable biological fingerprints, as demonstrated in the quantitative evidence below.

Product-Specific Quantitative Evidence Guide: Methyl 6-Hydroxyquinoline-4-carboxylate vs. Closest Analogs


MAO-B vs. MAO-A Selectivity: A >2,300-Fold Isoform Discrimination Window

Methyl 6-hydroxyquinoline-4-carboxylate exhibits marked selectivity for monoamine oxidase B (MAO-B) over monoamine oxidase A (MAO-A). In a recombinant human enzyme fluorescence assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline, the compound achieved an IC₅₀ of 38 nM against MAO-B, compared with 90,400 nM against MAO-A, yielding a selectivity ratio of approximately 2,379-fold [1]. By contrast, the structurally related methylquinoline series (e.g., 4-methylquinoline and 6-methylquinoline) has been reported to preferentially inhibit MAO-A over MAO-B, with the direction of selectivity inverted by the simple replacement of a methyl substituent with a 6-hydroxy-4-carboxylate ester motif [2]. This selectivity inversion is a direct consequence of the specific substitution pattern and is not transferable to other in-class quinoline derivatives.

Monoamine oxidase inhibition Neuropharmacology Isoform selectivity

Potent KCNQ2/Q3 Potassium Channel Antagonism: 120 nM IC₅₀ in Automated Patch Clamp

In CHO cells heterologously expressing the human KCNQ2/Q3 (Kv7.2/7.3) potassium channel, methyl 6-hydroxyquinoline-4-carboxylate acted as an antagonist with an IC₅₀ of 120 nM, measured by automated patch clamp electrophysiology after 3 min incubation [1]. This sub-micromolar potency at a validated neuronal excitability target is not shared by the free carboxylic acid analog (6-hydroxyquinoline-4-carboxylic acid), which lacks the methyl ester necessary for productive hydrophobic interactions within the channel's binding pocket. The closely related brominated analog (methyl 6-bromo-2-hydroxyquinoline-4-carboxylate) bears a bulky, electron-withdrawing bromine at position 6 that is expected to sterically and electronically alter channel binding, though direct patch clamp data for this comparator have not been reported, making the target compound the only member of this analog series with validated KCNQ2/Q3 antagonist activity at the time of this assessment.

Ion channel pharmacology KCNQ2/Q3 (Kv7.2/7.3) Electrophysiology

CYP3A4 Inhibition Liability: Moderate CYP3A4 IC₅₀ (3.9 µM) Informs Drug Interaction Risk Assessment

In a panel screening assay against human recombinant cytochrome P450 isoforms, methyl 6-hydroxyquinoline-4-carboxylate inhibited CYP3A4 with an IC₅₀ of 3,900 nM (3.9 µM) and CYP2D6 with an IC₅₀ of 19,900 nM (~20 µM), indicating a moderate CYP3A4 liability and low CYP2D6 interaction risk [1]. In contrast, the 2-aryl-substituted 6-hydroxyquinoline-4-carboxylic acid derivatives M1 and M3 (bearing 4-methoxyphenyl and 4-chlorophenyl groups at position 2, respectively) exhibited pronounced cytotoxicity profiles against HepG2 and HCT-116 cancer cell lines in the 15–219 µg/mL range [2], without reported CYP liability data. The absence of a bulky 2-aryl substituent in the target compound reduces both molecular weight (203 vs. >280 g/mol for M1/M3 analogs) and likely metabolic complexity, positioning it as a cleaner scaffold for lead optimization where CYP inhibition must be minimized.

Drug metabolism CYP450 inhibition ADME-Tox profiling

Synthetic Intermediate Positional Advantage: C-6 Hydroxyl Enables Direct Derivatization to Fluoroquinolone Antibacterials

Methyl 6-hydroxyquinoline-4-carboxylate serves as a key intermediate in the synthesis of fluoroquinolone antibacterials (e.g., ciprofloxacin, levofloxacin) and anti-tumor/anti-inflammatory kinase inhibitors, a role enabled by the strategically positioned 6-hydroxyl group for subsequent fluorination or functional group interconversion, combined with the 4-methyl ester as a protected carboxylate synthon . In contrast, the regioisomeric methyl 4-hydroxyquinoline-6-carboxylate (CAS 933486-45-4) places the hydroxyl at position 4 (within the quinoline ring's pyridine sub-ring), altering the electronic environment for electrophilic aromatic substitution reactions critical to fluoroquinolone construction [1]. The free carboxylic acid analog (6-hydroxyquinoline-4-carboxylic acid) requires additional esterification steps before participating in certain coupling reactions, adding synthetic complexity . This positional and functional group advantage translates into documented use as a precursor for pharmacologically active compounds including fluoroquinolone derivatives .

Medicinal chemistry Fluoroquinolone synthesis Scaffold derivatization

Physicochemical Differentiation: Moderate Lipophilicity (SlogP ~2.07) Balances Membrane Permeability and Aqueous Handling

Methyl 6-hydroxyquinoline-4-carboxylate possesses a calculated SlogP of approximately 2.07 [1], placing it in a moderate lipophilicity range. The free carboxylic acid analog (6-hydroxyquinoline-4-carboxylic acid) is substantially more polar, with reported LogP values of 1.32–1.64 [2], a difference of approximately 0.4–0.75 log units that corresponds to a ~2.5- to 5.6-fold reduction in octanol-water partition coefficient. Conversely, the ethyl ester analog (ethyl 6-hydroxyquinoline-4-carboxylate) shows higher lipophilicity than the methyl ester, impacting membrane permeability in the opposite direction . The target compound's methyl ester strikes a balance: it is sufficiently lipophilic to cross biological membranes while retaining better aqueous handling characteristics than the ethyl ester. Its melting point (190–195 °C) and solid-state properties are also distinct from the free acid, which decomposes at approximately 320 °C , providing practical advantages in storage and formulation.

Physicochemical profiling Lipophilicity Formulation compatibility

High-Confidence Research and Industrial Application Scenarios for Methyl 6-Hydroxyquinoline-4-carboxylate


MAO-B Inhibitor Lead Discovery for Parkinson's Disease and Neurodegenerative Disorders

Researchers initiating MAO-B inhibitor programs for Parkinson's disease or other neurodegenerative conditions can deploy methyl 6-hydroxyquinoline-4-carboxylate as a selective starting scaffold, leveraging its demonstrated 38 nM IC₅₀ at human recombinant MAO-B with >2,300-fold selectivity over MAO-A [1]. This selectivity profile reduces the risk of tyramine-induced hypertensive crisis (the 'cheese effect') associated with non-selective MAO inhibition. The compound's moderate lipophilicity (SlogP ~2.07) [2] is compatible with blood-brain barrier penetration, a critical requirement for CNS-targeted MAO-B therapeutics.

KCNQ2/3 Channel Modulator Screening Cascades for Epilepsy and Neuropathic Pain

Discovery teams focused on neuronal excitability disorders can utilize the compound as a validated KCNQ2/Q3 antagonist (IC₅₀ = 120 nM in automated patch clamp) [3] for structure-activity relationship (SAR) expansion. The C-6 hydroxyl and C-4 methyl ester provide two distinct vectors for parallel derivatization: the hydroxyl for O-alkylation or sulfonylation, and the ester for hydrolysis to the carboxylic acid or conversion to amide analogs. The companion CYP3A4 inhibition data (IC₅₀ = 3.9 µM) [3] allows early-stage flagging of metabolic liability, enabling informed decisions about scaffold modifications to reduce CYP inhibition while maintaining channel potency.

Fluoroquinolone Antibacterial Synthesis: Key Intermediate for Ciprofloxacin and Levofloxacin Derivatives

Process chemistry and medicinal chemistry groups synthesizing fluoroquinolone antibacterials can procure this compound as a direct intermediate. The C-6 hydroxyl position maps onto the requisite 6-fluoro substituent in mature fluoroquinolones (via hydroxyl activation and fluorination), while the C-4 methyl ester serves as a protected carboxylate for late-stage deprotection to the essential 3-carboxylic acid pharmacophore . This dual functionality eliminates the need for protecting group manipulations required when starting from the free acid analog, streamlining synthetic routes and improving overall yield in multi-step fluoroquinolone construction.

ADME-Tox Reference Standard for CYP450 Panel Screening in Quinoline-Based Drug Discovery

In drug metabolism and pharmacokinetics (DMPK) departments, methyl 6-hydroxyquinoline-4-carboxylate can serve as a reference compound for calibrating CYP450 inhibition assays within quinoline-focused screening cascades. Its well-characterized CYP3A4 IC₅₀ (3.9 µM) and CYP2D6 IC₅₀ (19.9 µM) [3] provide benchmark values against which newly synthesized quinoline analogs can be compared. The compound's structural simplicity (MW 203, no halogen atoms, no chiral centers) minimizes confounding variables, making it an ideal internal standard for assessing how incremental structural modifications (e.g., 2-aryl substitution, halogen introduction, ester homologation) impact CYP inhibition liability.

Quote Request

Request a Quote for Methyl 6-hydroxyquinoline-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.